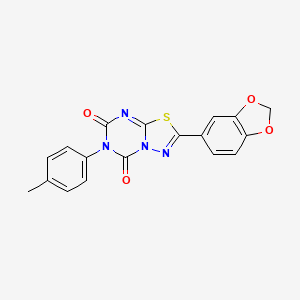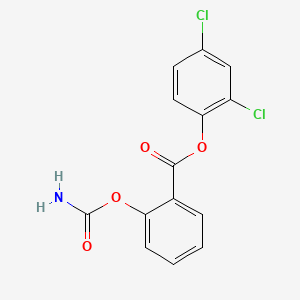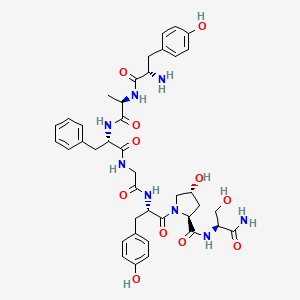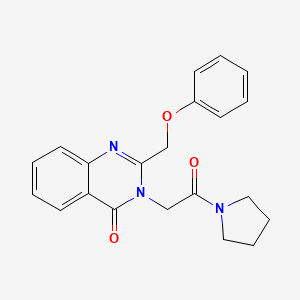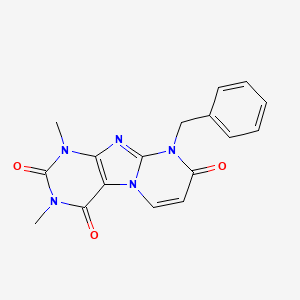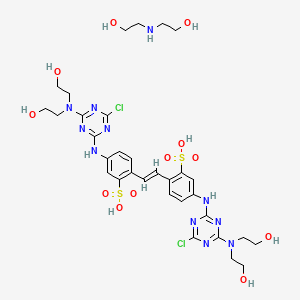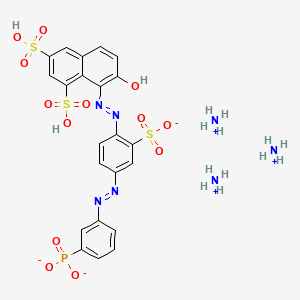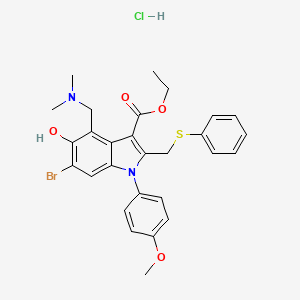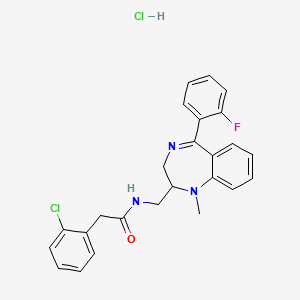
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzodiazepine core, a fluorophenyl group, and a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Chloroacetamide Moiety: This is typically done through an acylation reaction using chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of new anxiolytic or anticonvulsant drugs.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals.
作用機序
The mechanism of action of Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The fluorophenyl group may contribute to the compound’s binding affinity and selectivity, while the chloroacetamide moiety could influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Fluorazepam: Contains a fluorophenyl group similar to the compound .
Chlordiazepoxide: Features a chloroacetamide moiety.
Uniqueness
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to the combination of its structural features, which may result in distinct pharmacological properties compared to other benzodiazepines. Its specific substitution pattern could lead to unique interactions with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
83737-47-7 |
|---|---|
分子式 |
C25H24Cl2FN3O |
分子量 |
472.4 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H23ClFN3O.ClH/c1-30-18(15-28-24(31)14-17-8-2-5-11-21(17)26)16-29-25(19-9-3-6-12-22(19)27)20-10-4-7-13-23(20)30;/h2-13,18H,14-16H2,1H3,(H,28,31);1H |
InChIキー |
UIZUEJDEJOMYBZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)CC4=CC=CC=C4Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



